methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran and cyclopentathiophene rings, followed by their coupling and functionalization. Common synthetic strategies include:
Formation of Benzofuran Ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Cyclopentathiophene Ring: This involves the cyclization of aryl acetylenes using transition-metal catalysis.
Coupling and Functionalization: The benzofuran and cyclopentathiophene intermediates are coupled using Suzuki–Miyaura cross-coupling reactions, followed by acetamidation and esterification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acetamido group or reduce double bonds within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran or cyclopentathiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antimicrobial and anticancer agents.
Materials Science: Its structural features can be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran and cyclopentathiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acetamido group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which contain benzofuran rings, exhibit similar biological activities and are used in the treatment of skin diseases.
Cyclopentathiophene Derivatives: These compounds are known for their electronic properties and are used in organic electronics and materials science.
Uniqueness
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the combination of benzofuran and cyclopentathiophene rings in a single molecule, along with the presence of an acetamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-11-7-12(2)18-13(10-26-15(18)8-11)9-17(23)22-20-19(21(24)25-3)14-5-4-6-16(14)27-20/h7-8,10H,4-6,9H2,1-3H3,(H,22,23) |
InChI Key |
LXXOHCCHCHBEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C |
Origin of Product |
United States |
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